H-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-arg-gly-asp-ser is a pentapeptide composed of the amino acids glycine, arginine, glycine, aspartic acid, and serine. This sequence is known for its role in cell adhesion, particularly in the interaction with integrin receptors. It is often used in research related to cell biology, tissue engineering, and regenerative medicine due to its ability to promote cell attachment and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gly-arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (arginine) is coupled to the growing chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: This cycle of deprotection and coupling is repeated for each subsequent amino acid (glycine, aspartic acid, and serine).
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of gly-arg-gly-asp-ser follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
Gly-arg-gly-asp-ser can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue if present, leading to the formation of sulfoxides or sulfones.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield free thiols .
Scientific Research Applications
Gly-arg-gly-asp-ser has a wide range of applications in scientific research:
Cell Biology: It is used to study cell adhesion, migration, and proliferation by interacting with integrin receptors on the cell surface.
Tissue Engineering: The peptide is incorporated into biomaterials to enhance cell attachment and tissue regeneration.
Regenerative Medicine: It is used in the development of scaffolds for tissue repair and regeneration.
Cancer Research: The peptide is investigated for its potential to inhibit tumor cell adhesion and metastasis.
Mechanism of Action
Gly-arg-gly-asp-ser exerts its effects by binding to integrin receptors on the cell surface. This interaction promotes cell adhesion, spreading, and migration. The peptide specifically binds to integrin receptors such as αvβ3 and αvβ5, which are involved in various cellular processes, including signal transduction and cytoskeletal organization .
Comparison with Similar Compounds
Similar Compounds
Arg-gly-asp-ser: This tetrapeptide also binds to integrin receptors and promotes cell adhesion but lacks the additional glycine residue present in gly-arg-gly-asp-ser.
Gly-arg-gly-asp: This sequence is similar but lacks the serine residue, which may affect its binding affinity and biological activity.
Uniqueness
Gly-arg-gly-asp-ser is unique due to its specific sequence, which provides optimal binding to integrin receptors and promotes cell adhesion and proliferation more effectively than shorter or altered sequences .
Properties
IUPAC Name |
3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVSYKVCGAEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.